molecular formula C19H17ClN4O3S B2894368 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866136-93-8

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2894368
CAS RN: 866136-93-8
M. Wt: 416.88
InChI Key: LQIOQJCCMQZSHW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a thiazole ring, and a pyrimidinetrione moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing a sulfur atom and a nitrogen atom. Pyrimidinetrione is a pyrimidine derivative with two carbonyl groups at the 2 and 4 positions and two methyl groups at the 1 and 3 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole and thiazole rings, followed by the introduction of the pyrimidinetrione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized pi electrons above and below the plane of the molecule. The pyrimidinetrione moiety is also planar and conjugated .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle with multiple electronegative atoms, might undergo nucleophilic substitution reactions. The carbonyl groups in the pyrimidinetrione moiety could be involved in various reactions such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively high in molecular weight and quite polar. This could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on compounds with structural similarities to "5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" often involves the synthesis of heterocyclic compounds that could have potential applications in various fields, including medicinal chemistry. For instance, studies have focused on synthesizing new pyridazinones, pyridazinimines, and thiazolopyrimidines, revealing methods that could be applied for generating derivatives of the mentioned compound (Sayed, Khalil, Ahmed, & Raslan, 2002).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of thiazolo[3,2-a]pyrimidine, closely related to the target compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies demonstrate the potential pharmacological applications of such compounds, indicating a direction for future research on the compound (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Novel Synthetic Pathways

Research also delves into the development of novel synthetic pathways for producing complex heterocyclic compounds. For example, innovative methods for synthesizing isoxazolo and thiazolopyrimidines provide insights into the chemical reactions and conditions that could potentially be utilized for synthesizing the compound of interest, highlighting the versatility of these synthetic approaches (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).

Amplification of Biological Agents

Further research explores the amplification of biological agents through the synthesis of heterobicyclic compounds, including thienyl- and thiazolyl-pyrimidines. Such studies may provide a foundation for understanding how the compound could be modified or used to enhance the efficacy of other biological compounds (Brown, Cowden, & Strekowski, 1982).

Mechanism of Action

Target of Action

Compounds containing thiazole moieties, which is a part of the given compound, have been found to exhibit a wide range of biological activities . They have been used in various drugs acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a component of the compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole-based compounds have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

The thiazole ring, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole-based compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-6,8-9,14H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOQJCCMQZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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